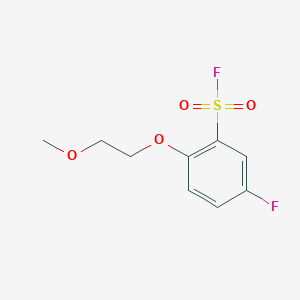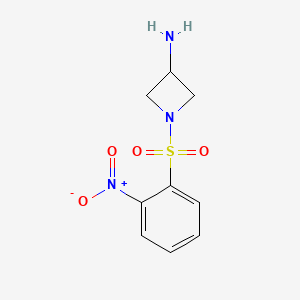
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxyethoxy group, and a sulfonyl fluoride group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives .
Applications De Recherche Scientifique
5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in biomolecules, potentially leading to the inhibition of certain enzymes or proteins. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride
- 5-fluoro-2-methoxybenzaldehyde
- 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide
Uniqueness
This uniqueness makes it a valuable compound for various research and industrial purposes .
Propriétés
Formule moléculaire |
C9H10F2O4S |
|---|---|
Poids moléculaire |
252.24 g/mol |
Nom IUPAC |
5-fluoro-2-(2-methoxyethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10F2O4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3 |
Clé InChI |
DCINXKVKUNDUMP-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C=C1)F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)




![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride](/img/structure/B13625991.png)


![Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13626008.png)
![9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13626017.png)



